molecular formula C10H12O4 B1212179 Ethyl 2-hydroxy-5-methoxybenzoate CAS No. 22775-40-2

Ethyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B1212179
CAS No.: 22775-40-2
M. Wt: 196.2 g/mol
InChI Key: QFDVMOCQOGCDKA-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is an ester derivative of 2-hydroxy-5-methoxybenzoic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and scientific research.

Mechanism of Action

Target of Action

Ethyl 2-hydroxy-5-methoxybenzoate primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound interacts with COX enzymes by binding to their active sites, inhibiting their activity. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The interaction is typically reversible, meaning the compound can dissociate from the enzyme, allowing normal function to resume once the compound is metabolized or excreted .

Biochemical Pathways

By inhibiting COX enzymes, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. Inhibition of this pathway reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

These pharmacokinetic properties ensure that the compound reaches effective concentrations at the site of inflammation, contributing to its therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, the compound can decrease the recruitment of inflammatory cells to the site of injury or infection, further reducing inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of this compound in clinical settings.

: Information synthesized from various sources on the pharmacological and biochemical properties of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-methoxybenzoate can be synthesized through the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the ester.

    Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-5-methoxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the formulation of cosmetics and personal care products due to its pleasant fragrance and potential skin benefits.

Comparison with Similar Compounds

    Methyl 2-hydroxy-5-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-hydroxy-4-methoxybenzoate: Similar structure with the methoxy group at a different position.

    Ethyl 2-hydroxy-3-methoxybenzoate: Another positional isomer with the methoxy group at the 3-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and hydroxy groups can affect the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 2-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVMOCQOGCDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177317
Record name Ethyl-5-methoxysalicylate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22775-40-2
Record name Ethyl 2-hydroxy-5-methoxybenzoate
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Record name Ethyl-5-methoxysalicylate
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Record name Ethyl-5-methoxysalicylate
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Record name Ethyl 5-methoxysalicylate
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Record name ETHYL 5-METHOXYSALICYLATE
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